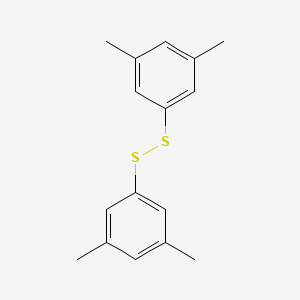
Disulfide, bis(3,5-dimethylphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(3,5-dimethylphenyl) is an organic compound with the molecular formula C16H18S2 and a molecular weight of 274.44 g/mol . . This compound is characterized by the presence of two 3,5-dimethylphenyl groups connected by a disulfide bond.
Métodos De Preparación
The synthesis of disulfide, bis(3,5-dimethylphenyl) can be achieved through various methods. One common synthetic route involves the oxidative polymerization of 3,5-dimethylphenyl sulfide in the presence of an oxidizing agent . Another method includes the reaction of 3,5-dimethylphenyl thiol with a suitable oxidizing agent to form the disulfide bond . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Disulfide, bis(3,5-dimethylphenyl) undergoes several types of chemical reactions, including:
Reduction: The disulfide bond can be reduced to form the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or iodine, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disulfide, bis(3,5-dimethylphenyl) has several applications in scientific research:
Biology: The compound’s disulfide bond can be utilized in studies involving redox reactions and thiol-disulfide exchange processes.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its redox properties.
Industry: It is used in the production of specialty polymers and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of disulfide, bis(3,5-dimethylphenyl) primarily involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can participate in various biochemical processes. In the presence of oxidizing agents, the compound can form sulfonium cations, which can further react to form polymers . The molecular targets and pathways involved in these reactions depend on the specific context and conditions.
Comparación Con Compuestos Similares
Disulfide, bis(3,5-dimethylphenyl) can be compared with other disulfide compounds, such as:
Disulfide, bis(4-methylphenyl): Similar structure but with different substitution patterns on the aromatic ring.
Disulfide, bis(2,4-dimethylphenyl): Another isomer with different substitution positions.
Disulfide, bis(2,6-dimethylphenyl): Similar to the 3,5-dimethyl derivative but with substitutions at the 2 and 6 positions.
The uniqueness of disulfide, bis(3,5-dimethylphenyl) lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Propiedades
Número CAS |
65151-60-2 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(3,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clave InChI |
IRDMKAMOSXNGFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)SSC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


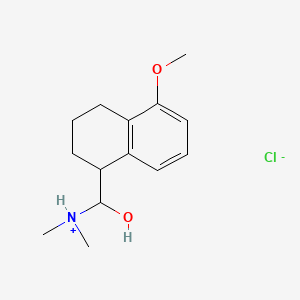
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
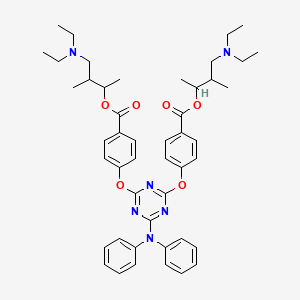
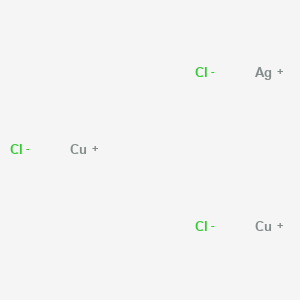
![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
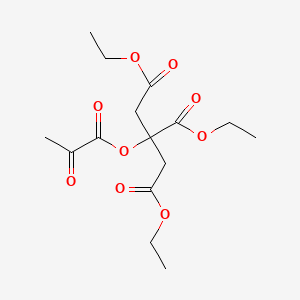
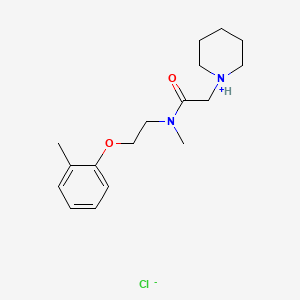
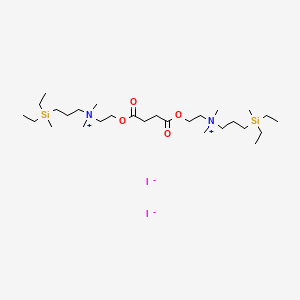
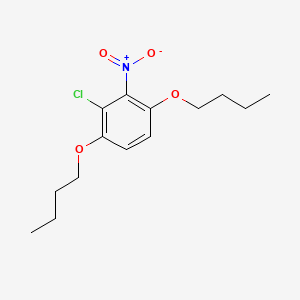
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
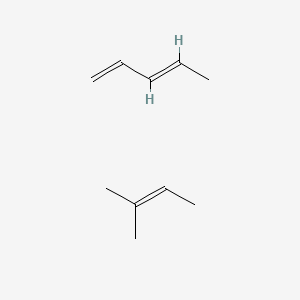
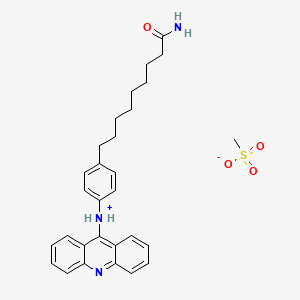
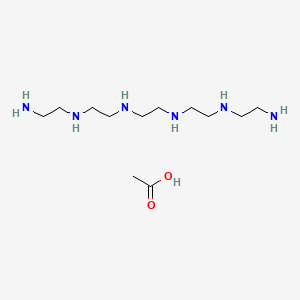
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
